4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
Synthesis Analysis
There are some studies related to the synthesis of compounds similar to “4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one”. For instance, a study by Prof. Dr. Meryem Seçkin Özden discusses the synthesis, NMR, X-ray crystallography, and DFT studies of some regioisomers possessing imidazole heterocycles1. However, the specific synthesis process for “4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one” is not detailed in the available resources1.Molecular Structure Analysis
The molecular structure analysis of “4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one” is not explicitly mentioned in the available resources. However, the same study by Prof. Dr. Meryem Seçkin Özden discusses the structure elucidation by NMR of some related compounds1.Scientific Research Applications
Antimicrobial Activity
- Some derivatives of 4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one have demonstrated antimicrobial activities against Staphylococcus aureus, Escherichia coli, and Candida albicans. Compounds synthesized showed particular effectiveness against Candida albicans (Ozden, Oztürk, Göker, & Altanlar, 2000).
Allelochemical Properties
- As allelochemicals, these compounds exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. They are isolated from plants in the Poaceae family and have potential agronomic utility. Research also focuses on synthetic methods for their production (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Plant Defense Chemicals
- In the Gramineae family, these compounds are significant secondary metabolites, playing a crucial role in plant defense against insects, fungi, bacteria, herbicide detoxification, and allelopathic effects (Niemeyer, 1988).
Ecological Role and Bioactivity
- Extensive research has highlighted their role in phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are also being explored as models for natural herbicides and pharmaceutical development (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Stability and Reactivity
- Their stability under various conditions and mechanisms of degradation are of interest, with implications for their reactivity and potential applications in agriculture and pharmaceuticals (Ilaš & Kikelj, 2008).
Agronomic and Antimicrobial Properties
- Hydroxamic acid derivatives of these compounds, like 4-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (HMBOA), show significant pharmacological, agrochemical, and antimicrobial properties (Hashimoto, Ishizaki, & Shudo, 1991).
Defense Compounds and Allelochemicals
- These compounds have been identified in various plant speciesand play a key role as defense compounds and allelochemicals. Their distribution and function in plants like Aphelandra squarrosa and A. fuscopunctata are studied for their impact as defense compounds (Baumeler, Hesse, & Werner, 2000).
Phytotoxicity and Herbicide Models
- Benzoxazinones, including derivatives like DIMBOA and DIBOA, are key in understanding allelopathic phenomena in crops like corn, wheat, and rye. Their degradation products and synthetic analogs show varying phytotoxic effects on different plant species, aiding in the development of natural herbicide models (Macias, Marín, Oliveros-Bastidas, Castellano, Simonet, & Molinillo, 2005).
Chemical Reactivity and Biological Activities
- The broad range of antifeedant, insecticidal, antimicrobial, and allelopathic activities of benzoxazinoids, derivatives of 4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, is explored, with a focus on understanding their chemical reactivity and modes of action (Wouters, Gershenzon, & Vassão, 2016).
Role in Cereal Defense
- Benzoxazinoid hydroxamic acids derived from these compounds play a crucial role in defending cereals against pests like the European corn borer, aphids, and in allelopathy affecting weed growth associated with rye and wheat crops. Understanding their biosynthesis and expression could enhance their use in plant defense (Niemeyer, 2009).
SAR Studies in Weed Control
- Structure-activity relationship (SAR) studies of benzoxazinones and related compounds have been conducted to explore their potential application in weed control, especially in combating herbicide-resistant biotypes of barnyardgrass (Macias, Chinchilla, Varela, Oliveros-Bastidas, Marín, & Molinillo, 2005).
Analysis in Plant Extracts
- Analytical methods have been developed for the separation and quantification of these compounds in plant extracts, aiding in studies of plant root and pest interactions (Xie, Atkinson, Arnason, Morand, & Philogéne, 1991).
Role in Biosynthesis
- These compounds have been identified as intermediates in the biosynthesis of cyclic hydroxamic acids in maize, highlighting their importance in plant metabolic pathways (Kumar, Moreland, & Chilton, 1994).
properties
IUPAC Name |
4-hydroxy-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8-5-12-7-4-2-1-3-6(7)9(8)11/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSQWRVYIPQDJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227885 | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
771-26-6 | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one, 4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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